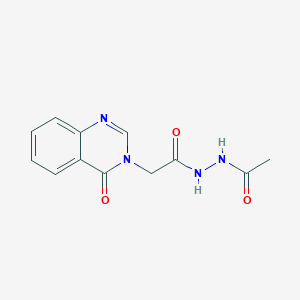
N'-acetyl-2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-acetyl-2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide, also known as AcQAAH, is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is an important enzyme involved in DNA repair and cell survival. By inhibiting PARP-1, AcQAAH has shown potential as a therapeutic agent in various diseases, including cancer and neurodegenerative disorders.
Mécanisme D'action
N'-acetyl-2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide inhibits PARP-1 by binding to its catalytic domain and preventing the formation of poly(ADP-ribose) chains on target proteins. This leads to the accumulation of DNA damage and ultimately cell death in cancer cells. In neurodegenerative diseases, N'-acetyl-2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide may also modulate other cellular pathways, such as inflammation and oxidative stress, to promote neuronal survival.
Biochemical and Physiological Effects:
N'-acetyl-2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide has been shown to have minimal toxicity and good pharmacokinetic properties in preclinical studies. It has also been shown to cross the blood-brain barrier, making it a promising candidate for the treatment of neurodegenerative diseases. In cancer, N'-acetyl-2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide has been shown to sensitize tumor cells to chemotherapy and radiation therapy, as well as induce apoptosis and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
N'-acetyl-2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide is a potent and selective PARP-1 inhibitor, making it a valuable tool for studying the role of PARP-1 in various cellular processes. However, its use in lab experiments may be limited by its cost and availability, as well as its potential off-target effects on other PARP family members.
Orientations Futures
Future research on N'-acetyl-2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide may focus on its potential as a therapeutic agent in various diseases, including cancer and neurodegenerative disorders. This may involve further preclinical studies to optimize its pharmacokinetic properties and investigate its potential combination with other therapies. Additionally, research may focus on the development of more selective PARP-1 inhibitors with improved efficacy and reduced toxicity.
Méthodes De Synthèse
N'-acetyl-2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide can be synthesized through a multistep process involving the condensation of 2-aminobenzamide with ethyl oxalyl chloride, followed by acetylation and hydrazinolysis. The final product is obtained through a reaction between the resulting hydrazide and 4-oxo-3(4H)-quinazoline.
Applications De Recherche Scientifique
N'-acetyl-2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide has been extensively studied in preclinical models of cancer and neurodegenerative diseases. In cancer, PARP-1 inhibition by N'-acetyl-2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide has been shown to enhance the efficacy of chemotherapy and radiation therapy, as well as induce synthetic lethality in tumor cells with defects in DNA repair pathways. In neurodegenerative diseases, N'-acetyl-2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide has been shown to protect against neuronal cell death and improve cognitive function in animal models of Alzheimer's and Parkinson's diseases.
Propriétés
Nom du produit |
N'-acetyl-2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide |
|---|---|
Formule moléculaire |
C12H12N4O3 |
Poids moléculaire |
260.25 g/mol |
Nom IUPAC |
N//'-acetyl-2-(4-oxoquinazolin-3-yl)acetohydrazide |
InChI |
InChI=1S/C12H12N4O3/c1-8(17)14-15-11(18)6-16-7-13-10-5-3-2-4-9(10)12(16)19/h2-5,7H,6H2,1H3,(H,14,17)(H,15,18) |
Clé InChI |
FKCPOIYRQYAKQF-UHFFFAOYSA-N |
SMILES |
CC(=O)NNC(=O)CN1C=NC2=CC=CC=C2C1=O |
SMILES canonique |
CC(=O)NNC(=O)CN1C=NC2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-cyclopentyl-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B257650.png)
![2-imino-1-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B257651.png)
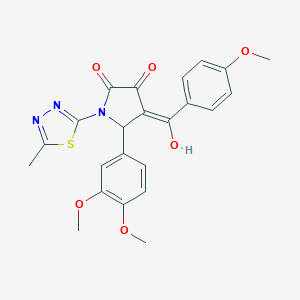
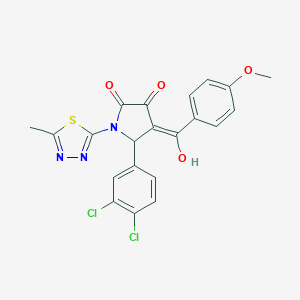
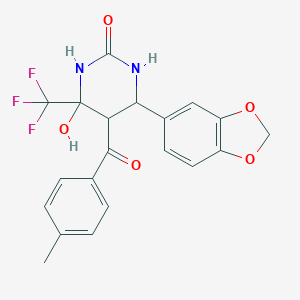
![5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B257659.png)
![allyl (2E)-2-(4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257661.png)
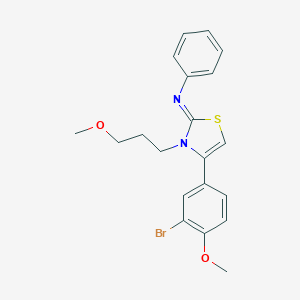


![2-(2-Phenylethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B257674.png)
![2-[(Cyanomethyl)sulfanyl]-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B257679.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B257680.png)
